3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride
CAS No.: 1432680-55-1
Cat. No.: VC2577591
Molecular Formula: C11H18ClNO2
Molecular Weight: 231.72 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1432680-55-1 |
---|---|
Molecular Formula | C11H18ClNO2 |
Molecular Weight | 231.72 g/mol |
IUPAC Name | 3,5-dimethoxy-4-propan-2-ylaniline;hydrochloride |
Standard InChI | InChI=1S/C11H17NO2.ClH/c1-7(2)11-9(13-3)5-8(12)6-10(11)14-4;/h5-7H,12H2,1-4H3;1H |
Standard InChI Key | VGNHQEHUUJGTMP-UHFFFAOYSA-N |
SMILES | CC(C)C1=C(C=C(C=C1OC)N)OC.Cl |
Canonical SMILES | CC(C)C1=C(C=C(C=C1OC)N)OC.Cl |
Introduction
Structural Characterization
3,5-Dimethoxy-4-(propan-2-yl)aniline hydrochloride is the hydrochloride salt of 3,5-dimethoxy-4-propan-2-ylaniline, also known as 3,5-dimethoxy-4-isopropylaniline. The compound features a unique substitution pattern on an aniline core structure.
Molecular Composition
The free base of this compound has the molecular formula C11H17NO2, comprising a benzene ring with an amino group (-NH2), two methoxy groups (-OCH3) at positions 3 and 5, and an isopropyl group (propan-2-yl) at position 4 . The hydrochloride salt form is created when the free amine is protonated with hydrochloric acid, forming a positively charged ammonium group and a chloride counterion.
Chemical Identifiers
The compound can be identified through several standardized chemical notations:
Structural Representation
The structure features three key functional groups around the benzene ring:
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A primary amine group at position 1, which becomes protonated in the hydrochloride salt
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Methoxy groups at positions 3 and 5, providing electron-donating effects
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An isopropyl group at position 4, offering steric bulk and hydrophobicity
Physical and Chemical Properties
Basic Properties
While specific experimental data for this compound is limited in the available literature, several properties can be inferred based on its structure:
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Molecular Weight: The molecular weight of the free base is approximately 195.26 g/mol, while the hydrochloride salt has a higher molecular weight due to the addition of HCl (36.46 g/mol) .
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Appearance: Likely a crystalline solid at room temperature, as is typical for amine hydrochlorides.
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Solubility: The hydrochloride salt form typically exhibits enhanced water solubility compared to the free base, which is beneficial for pharmaceutical applications and analytical procedures.
Structural Comparisons
The compound shares structural similarities with other substituted anilines, including:
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4-Methoxy-3-(propan-2-yl)aniline: A related compound with a single methoxy group at position 4 and an isopropyl group at position 3, having the molecular formula C10H15NO .
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(3,5-dimethoxy-4-propan-2-yl-phenyl)methanol: A compound with the same core structure but featuring a hydroxymethyl group instead of an amino group, with molecular formula C12H18O3 .
Analytical Characterization
Mass Spectrometry Data
Mass spectrometry provides valuable information for the identification and characterization of this compound. The predicted mass-to-charge ratios (m/z) for various adducts of the free base include:
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 196.13321 | 143.3 |
[M+Na]⁺ | 218.11515 | 155.2 |
[M+NH₄]⁺ | 213.15975 | 151.3 |
[M+K]⁺ | 234.08909 | 149.7 |
[M-H]⁻ | 194.11865 | 145.7 |
[M+Na-2H]⁻ | 216.10060 | 148.9 |
[M]⁺ | 195.12538 | 145.6 |
[M]⁻ | 195.12648 | 145.6 |
Table 1: Predicted collision cross section (CCS) values for various adducts of 3,5-dimethoxy-4-propan-2-ylaniline .
These collision cross section values represent the effective area of the molecule that would interact with a buffer gas during ion mobility spectrometry experiments, providing a structural parameter useful for identification and characterization.
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